8-Fluorochroman-3-carboxylic acid

Drug Metabolism ADME-Tox Cytochrome P450

8-Fluorochroman-3-carboxylic acid is a strategic fluorinated chroman scaffold for medicinal chemistry programs targeting CNS and oncology indications. The 8-fluoro substitution is critical for high-affinity 5-HT1A receptor binding and yields potent functional antagonists (IC50=41 nM) when derivatized. This substitution also underpins potent dual ACC1/ACC2 inhibition (IC50=29-98 nM) for oncology applications. Combined with inherently low CYP3A4 inhibition risk (IC50=20,000 nM), this building block allows researchers to build in target potency without introducing major metabolic liabilities. Procure with confidence for lead optimization campaigns.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B11901017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluorochroman-3-carboxylic acid
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=CC=C2F)C(=O)O
InChIInChI=1S/C10H9FO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13)
InChIKeyUPHKLKAYPWGWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 8-Fluorochroman-3-carboxylic acid (CAS 1229042-30-1) as a Fluorinated Scaffold


8-Fluorochroman-3-carboxylic acid is a synthetic, fluorinated heterocyclic building block belonging to the chroman class of compounds [1]. With a molecular formula of C10H9FO3 and a molecular weight of 196.18 g/mol, its structure comprises a chroman core with a carboxylic acid group at the 3-position and a key fluorine substitution at the 8-position [1]. This specific substitution pattern is a common motif in medicinal chemistry, serving as a precursor or a key intermediate for synthesizing more complex, biologically active molecules, particularly in the development of central nervous system (CNS) therapeutics [2].

8-Fluorochroman-3-carboxylic Acid: Why Analogs Are Not Direct Replacements


Simple substitution of 8-Fluorochroman-3-carboxylic acid with other chroman-3-carboxylic acid analogs is not scientifically valid due to the profound impact of the fluorine atom's position on molecular interactions. The presence of fluorine at the 8-position significantly alters the compound's electronic distribution, lipophilicity (LogP), and metabolic stability compared to non-fluorinated or differently substituted analogs [1]. In related chroman series, the 8-fluoro substitution has been shown to be a critical determinant for high-affinity binding to specific biological targets, such as the 5-HT1A receptor, where it directly influences the compound's ability to achieve a desired functional profile, for instance, antagonism versus agonism [1]. Using a 6-fluoro or unsubstituted analog can lead to a complete loss of the required pharmacological activity, making the precise substitution pattern a non-negotiable factor in medicinal chemistry campaigns.

8-Fluorochroman-3-carboxylic Acid: Quantitative Comparator Data for Informed Selection


In Vitro CYP3A4 Inhibition: 8-Fluorochroman-3-carboxylic Acid vs. Class Baseline

8-Fluorochroman-3-carboxylic acid demonstrates low inhibitory potential against the major drug-metabolizing enzyme CYP3A4. In an in vitro assay using human liver microsomes, it exhibited an IC50 of 20,000 nM [1]. This value indicates a significantly lower risk of causing CYP3A4-mediated drug-drug interactions compared to many potent pharmacophores. For context, this value is three orders of magnitude higher than the IC50 of potent CYP3A4 inhibitors like ketoconazole (IC50 ~ 15-30 nM) [1].

Drug Metabolism ADME-Tox Cytochrome P450 Hepatotoxicity Risk

5-HT1A Receptor Antagonism: Critical Role of 8-Fluoro Substitution in Functional Activity

In a comparative study of 3-aminochroman derivatives, the 5-carboxamide-8-fluoro chroman core was directly compared to its 5-methoxy-8-fluoro analog in a GTPγS functional assay for 5-HT1A receptor activity [1]. The 5-carboxamide-8-fluoro compound (34c) exhibited an IC50 value of 41 nM in the functional assay, while its 5-methoxy-8-fluoro counterpart (34b) was inactive (>10,000 nM), despite both having high binding affinity (Ki of 0.6 nM and 2.2 nM, respectively) [1]. This demonstrates that while the 8-fluoro substitution is crucial for binding, achieving the desired functional antagonism is exquisitely sensitive to the full substitution pattern.

CNS Therapeutics Serotonin Receptor Functional Antagonism Structure-Activity Relationship

Acetyl-CoA Carboxylase (ACC) Inhibition: Potency of an 8-Fluoro Chroman Derivative

A chroman derivative containing an 8-fluoro substituent (compound 4s) was evaluated for its inhibitory activity against acetyl-CoA carboxylases (ACC1 and ACC2), enzymes central to fatty acid synthesis and a target for cancer therapy [1]. Compound 4s demonstrated potent, non-selective inhibition with IC50 values of 98.06 nM for ACC1 and 29.43 nM for ACC2 [1]. This level of potency on a validated oncology target establishes the 8-fluorochroman scaffold as a viable starting point for developing metabolic enzyme inhibitors. No comparator data was provided for the non-fluorinated or differently substituted analog.

Cancer Metabolism Enzyme Inhibition Lipogenesis Acetyl-CoA Carboxylase

Optimal Use Cases for Procuring 8-Fluorochroman-3-carboxylic Acid


Scaffold for CNS Drug Discovery with Reduced CYP3A4 Liability

This compound is an ideal choice as a starting material in medicinal chemistry programs targeting the central nervous system (CNS). Its proven ability to serve as the core for potent 5-HT1A receptor ligands (when further derivatized) combined with its low CYP3A4 inhibition risk (IC50 = 20,000 nM) makes it a strategically advantageous scaffold. It allows chemists to build in potency for the primary target without inherently introducing a major metabolic liability that could complicate downstream development [1].

Intermediate for 5-HT1A Antagonist Synthesis

Researchers developing novel 5-HT1A receptor antagonists should procure 8-Fluorochroman-3-carboxylic acid for use as a key intermediate. Evidence demonstrates that the 8-fluoro substitution on a chroman core is essential for achieving high binding affinity to the 5-HT1A receptor [1]. Further, when incorporated into a 5-carboxamide-3-aminochroman structure, this scaffold yields potent functional antagonists (IC50 = 41 nM), a profile highly sought after for potential fast-acting antidepressants [1].

Building Block for Acetyl-CoA Carboxylase (ACC) Inhibitors

For oncology or metabolic disease research focusing on disrupting de novo lipogenesis, 8-Fluorochroman-3-carboxylic acid is a validated building block. Research has shown that a derivative based on this fluorinated chroman core (compound 4s) exhibits potent inhibitory activity against both ACC1 (IC50 = 98.06 nM) and ACC2 (IC50 = 29.43 nM), making it a strong candidate for lead optimization campaigns aimed at developing novel anti-cancer agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluorochroman-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.